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molecular formula C8H9NO4S B1595310 1-(Methanesulfonylmethyl)-4-nitrobenzene CAS No. 61081-34-3

1-(Methanesulfonylmethyl)-4-nitrobenzene

Cat. No. B1595310
M. Wt: 215.23 g/mol
InChI Key: XJQWZUJNHLGBQG-UHFFFAOYSA-N
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Patent
US05001135

Procedure details

A solution of 1-[(methylsulphonyl)methyl]-4-nitrobenzene (4 g) in ethyl acetate (300 ml) containing a catalytic amount of palladium on carbon (10%, prehydrogenated, 0.5 g) was hydrogenated at room temperature and pressure until hydrogen uptake ceased (1400 ml, 1 h). The catalyst was filtered off and the filter cake washed with warm ethanol (2×80 ml). The filtrates were combined and concentrated under vacuum to afford the title compound (1.9 g) as a pale yellow crystalline solid, m.p. 167°-168° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH2:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1)(=[O:4])=[O:3].[H][H]>C(OCC)(=O)C.[Pd]>[CH3:1][S:2]([CH2:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1)(=[O:3])=[O:4]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
(1400 ml, 1 h)
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
the filter cake washed with warm ethanol (2×80 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)CC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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